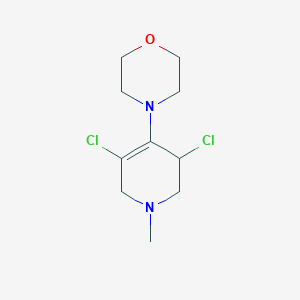
Silver;xenon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver xenon is a unique compound that combines the noble gas xenon with the metal silver. This compound is of particular interest due to the unusual reactivity of xenon, which was long considered inert. The discovery of xenon compounds has opened new avenues in the field of chemistry, leading to the synthesis of various xenon-containing compounds with intriguing properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of silver xenon compounds typically involves the reaction of xenon with silver fluoride under specific conditions. One common method is to react xenon gas with silver fluoride in the presence of a catalyst such as nickel fluoride. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of silver xenon compounds is not widespread due to the rarity and cost of xenon. when produced, the process involves the fractional distillation of liquid air to obtain xenon, followed by its reaction with silver fluoride under controlled conditions. The resulting compound is then purified and isolated for further use.
Analyse Chemischer Reaktionen
Types of Reactions
Silver xenon compounds undergo various types of chemical reactions, including:
Oxidation: Xenon can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state xenon compounds.
Substitution: Xenon can participate in substitution reactions where other elements or groups replace xenon in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include fluorine, oxygen, and other halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the stability of the xenon compounds.
Major Products Formed
The major products formed from these reactions include various xenon fluorides, oxides, and other halides. These products are often characterized by their unique chemical and physical properties, which are of interest in both research and industrial applications.
Wissenschaftliche Forschungsanwendungen
Silver xenon compounds have several scientific research applications, including:
Chemistry: Used as reagents in the synthesis of other complex compounds.
Biology: Studied for their potential biological activity and interactions with biomolecules.
Medicine: Investigated for their potential use in medical imaging and as therapeutic agents.
Industry: Utilized in the development of advanced materials and as catalysts in various chemical processes.
Wirkmechanismus
The mechanism of action of silver xenon compounds involves the interaction of xenon with other elements or molecules. Xenon can form stable bonds with various elements, leading to the formation of compounds with unique properties. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to involve the formation of stable coordination complexes and the modulation of chemical reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xenon Fluorides: Compounds such as xenon difluoride, xenon tetrafluoride, and xenon hexafluoride.
Xenon Oxides: Compounds such as xenon trioxide and xenon tetroxide.
Xenon Halides: Other halides of xenon, including xenon dichloride and xenon dibromide.
Uniqueness
Silver xenon compounds are unique due to the combination of a noble gas with a metal, leading to properties that are not observed in other xenon compounds. The presence of silver can enhance the reactivity and stability of the xenon compound, making it useful in various applications that require specific chemical properties.
Eigenschaften
| 171569-54-3 | |
Molekularformel |
AgXe |
Molekulargewicht |
239.16 g/mol |
IUPAC-Name |
silver;xenon |
InChI |
InChI=1S/Ag.Xe |
InChI-Schlüssel |
LLUHQJSCQAYKBW-UHFFFAOYSA-N |
Kanonische SMILES |
[Ag].[Xe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14265323.png)

